molecular formula C24H25ClN4OS B4764404 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B4764404
M. Wt: 453.0 g/mol
InChI Key: XZSNTSCHFFMDBL-UHFFFAOYSA-N
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Description

3-[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-methylbenzyl)sulfanyl]-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-methylbenzyl)sulfanyl]-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a propyl halide.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methyl groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core and the pyrazole ring are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenyl-4(3H)-quinazolinone and 2-methyl-4(3H)-quinazolinone.

    Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole and 4-chloro-3,5-dimethyl-1H-pyrazole.

Uniqueness

3-[3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-methylbenzyl)sulfanyl]-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core, a pyrazole ring, and a sulfanyl group

Properties

IUPAC Name

3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4OS/c1-16-8-6-9-19(14-16)15-31-24-26-21-11-5-4-10-20(21)23(30)28(24)12-7-13-29-18(3)22(25)17(2)27-29/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSNTSCHFFMDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=C(C(=N4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 4
Reactant of Route 4
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 5
Reactant of Route 5
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Reactant of Route 6
3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

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